N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorobenzyl group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzylamine+2-nitrobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: N-(2-chlorobenzyl)-2-(2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chlorobenzylamine and 2-nitrobenzoic acid.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorobenzyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-bromobenzyl)-2-(2-nitrophenyl)acetamide: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.
N-(2-chlorobenzyl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its reactivity and applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-7-3-1-6-12(13)10-17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTATBDKJAEPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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